(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (CAS: 2438-57-5; alternative CAS: 21156-75-2), also known as cis-4-fluoro-L-proline, is a fluorinated proline derivative with stereochemical configurations at C2 (S) and C4 (S). Its molecular formula is C₅H₈FNO₂, with a molecular weight of 133.12 g/mol. This compound is widely used in peptide synthesis and structural biology to study stereoelectronic effects on collagen stability due to its ability to modulate peptide conformation. Key physical properties include a melting point of 130–136°C (for its hydrochloride salt) and optical rotation data ([α]D values in methanol).
Properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179130 | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21156-75-2, 2438-57-5 | |
| Record name | Proline, 4-fluoro-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21156-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves the reaction of fluorinated 4-bromopyrrolidine with formic acid. This reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is valuable in investigating the complexities of protein and enzyme structure and function . It is also used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis, to enhance efficiency and yield .
Drug Development
Due to its unique structure, this compound allows for the design of novel pharmaceutical compounds, especially in the development of drugs targeting neurological disorders, where fluorinated compounds can improve bioavailability . 4-Fluoropyrrolidine derivatives are particularly useful for medicinal applications and have been utilized in the development of therapeutics . (2S,4S)-4-fluoropyrrolidine-2-carboxamide, its salts, and N-protected derivatives are significant intermediate compounds for the preparation of dipeptidyl peptidase (DPP) inhibitors .
Peptide Synthesis
This compound serves as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis, enhancing the efficiency and yield of the process . In practical applications, this compound is utilized in the design of peptide-based therapeutics, where the incorporation of fluorinated residues can improve .
Bioconjugation
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is used in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial in creating targeted drug delivery systems .
Research in Organic Chemistry
It plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative synthetic methodologies .
Analytical Chemistry
This compound can be utilized in analytical techniques, such as chromatography, to improve the separation and identification of complex mixtures, enhancing the accuracy of analytical results .
Role as an Agonist
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Boc-Protected Derivatives
Fmoc-Protected Derivatives
Substituted Analogs
Aryl-Substituted Derivatives
- (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9): Molecular Formula: C₁₁H₁₂FNO₅S. Function: Enhanced biological activity due to the sulfonyl group, used in protease inhibitor design.
Biological Activity
Overview
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, a chiral fluorinated amino acid derivative, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential applications in drug development. The presence of the fluorine atom enhances its metabolic stability and alters electronic characteristics, making it a valuable building block in organic synthesis and peptide-based therapeutics.
The compound has the following molecular characteristics:
- Molecular Formula : C₅H₈FNO₂
- Molecular Weight : 133.12 g/mol
- CAS Number : 1001354-51-3
The mechanism of action for this compound involves its incorporation into peptides and proteins. The fluorine atom influences the stability and conformation of these molecules, which can enhance their biological activity. This compound is particularly useful in stabilizing specific conformations that are critical for the function of peptide-based drugs.
Biological Applications
- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis, improving the efficiency and yield of peptide production.
- Drug Development : Its unique structure allows for the design of novel pharmaceuticals targeting neurological disorders and enhancing bioavailability.
- Protein Stability Studies : The compound is used to investigate protein folding pathways and stability, providing insights into protein dynamics.
Case Study 1: Fluorine's Role in Peptide Activity
Research has shown that the introduction of fluorine into peptides can result in favorable but often unpredictable properties. A study highlighted how fluorinated amino acids improve the pharmacological profiles of peptide drugs by enhancing their binding affinity and metabolic stability .
Case Study 2: Imaging Applications
This compound has been investigated for use in positron emission tomography (PET) imaging. Its derivatives have been utilized to visualize various diseases such as pulmonary fibrosis and cancers by tracking abnormal collagen biosynthesis . This application underscores its significance beyond traditional medicinal chemistry.
Comparative Analysis
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Features | Applications |
|---|---|---|
| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Similar structure but different stereochemistry | Used in studies involving protein interactions |
| (2R,4R)-4-Hydroxyproline | Hydroxyl group instead of fluorine | Commonly used in collagen studies |
| (2S,4S)-4-Hydroxyproline | Hydroxyl group; less stable than fluorinated | Used in peptide synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
